methyl 5-oxo-1-propylpyrrolidine-3-carboxylate
Overview
Description
“5-Oxo-1-propyl-pyrrolidine-3-carboxylic acid methyl ester” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “5-Oxo-1-propyl-pyrrolidine-3-carboxylic acid methyl ester” is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the compound can be influenced by steric factors, which can also affect its biological activity .Chemical Reactions Analysis
The chemical reactions involving “5-Oxo-1-propyl-pyrrolidine-3-carboxylic acid methyl ester” can be diverse, depending on the specific conditions and reagents used . For example, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Scientific Research Applications
Antitumor Activity
A study on related compounds, such as acenaphtho[1,2-b]pyrrole-carboxylic acid esters, has demonstrated significant antitumor activity against A549 and P388 cell lines, highlighting the potential of structurally similar compounds for the development of novel anticancer drugs (Liu et al., 2006).
Antiviral Activity
Research on compounds with similar core structures has identified potent inhibitors of human rhinovirus (HRV) 3C protease, suggesting the relevance of such compounds in the design of antiviral agents (Patick et al., 2005).
Cardiotonic Activity
Studies on derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids have shown cardiotonic activity, indicating the utility of structurally similar compounds in cardiovascular drug development (Mosti et al., 1992).
Antibacterial Applications
The synthesis and biological evaluation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs have shown moderate to good antibacterial activity against various microbes, suggesting the potential of similar compounds in antimicrobial therapy (Devi et al., 2018).
Future Directions
The future directions in the study and application of “5-Oxo-1-propyl-pyrrolidine-3-carboxylic acid methyl ester” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is synthesized via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds have shown analgesic and antihypoxic effects of varying strength .
Biochemical Pathways
Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
The synthesized compounds have shown analgesic and antihypoxic effects of varying strength .
Properties
IUPAC Name |
methyl 5-oxo-1-propylpyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-4-10-6-7(5-8(10)11)9(12)13-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABHMFIRGUWGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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